4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a piperazine ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the specific targets of this compound, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to affect a variety of pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors would affect the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-difluorobenzyl chloride with sodium azide under suitable conditions to form the tetrazole ring.
Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with appropriate reagents.
Sulfonamide Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring opening.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid) are commonly used.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its sulfonamide group, which is known to interact with biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug development, especially for targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide
- 1-[(3,4-Difluorophenyl)methyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide
- 1-[(3,4-Difluorophenyl)methyl]hydrazine
Uniqueness
The uniqueness of this compound lies in its combination of a tetrazole ring, piperazine ring, and sulfonamide group. This combination provides a versatile framework for various chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N7O2S/c1-20(2)26(24,25)22-7-5-21(6-8-22)10-14-17-18-19-23(14)11-3-4-12(15)13(16)9-11/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVSZNZVSHIGOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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